molecular formula C21H14BrN3O3S B2422629 N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 865181-31-3

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2422629
CAS No.: 865181-31-3
M. Wt: 468.33
InChI Key: OAIRNKZJQWCODQ-LNVKXUELSA-N
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Description

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C21H14BrN3O3S and its molecular weight is 468.33. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Techniques : Various methods have been developed for synthesizing N-benzothiazol-2-yl-amides, which are structurally related to the compound . For instance, a copper-catalyzed intramolecular cyclization process has been utilized for creating diverse N-benzothiazol-2-yl-amides, indicating the compound's relevance in synthetic chemistry (Wang et al., 2008).

  • Biological Potency : The compound is structurally similar to benzothiazole derivatives, which have been explored for their antimicrobial activity. This suggests potential applications in developing antimicrobial agents (Patel & Baldaniya, 2016).

  • Chemical Reactivity and Derivative Formation : Studies have been conducted on similar compounds to understand their reactivity and potential for forming derivatives, which is significant for creating new chemical entities with diverse applications (Saeed & Rafique, 2013).

  • Novel Compound Synthesis : Research on the microwave-promoted synthesis of related compounds shows the ongoing interest in developing efficient methods for creating novel benzamide derivatives, which can have various applications in drug development and materials science (Saeed, 2009).

  • Pharmacological Evaluation : Related benzamide derivatives have been synthesized and evaluated for their pharmacological properties, such as anticonvulsant and neurotoxic effects. This indicates the potential of the compound for similar pharmacological studies (Rana et al., 2008).

Properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O3S/c1-2-11-24-16-8-5-14(22)12-17(16)29-21(24)23-20(28)13-3-6-15(7-4-13)25-18(26)9-10-19(25)27/h1,3-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIRNKZJQWCODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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